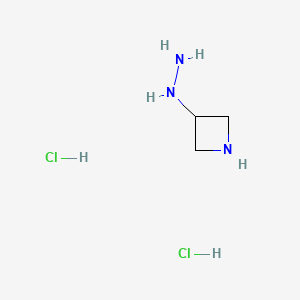

3-Hydrazinylazetidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Potential

3-Hydrazinylazetidine dihydrochloride has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves disrupting cellular processes critical for tumor growth .

Antimicrobial Activity

Studies have demonstrated that 3-Hydrazinylazetidine dihydrochloride possesses antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for novel antibiotics. Researchers are investigating its mode of action and potential clinical applications .

Anti-inflammatory Effects

The compound shows anti-inflammatory effects by modulating key pathways involved in inflammation. It may be useful in conditions such as rheumatoid arthritis, where excessive inflammation contributes to joint damage. Further research is needed to optimize its efficacy and safety .

Antiviral Applications

3-Hydrazinylazetidine dihydrochloride has been evaluated for its antiviral potential. It shows activity against certain viruses, including herpes simplex virus (HSV) and influenza. Researchers are exploring its use as a therapeutic agent against viral infections .

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. It could potentially mitigate neuronal damage in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigations are ongoing to unravel its precise mechanisms and therapeutic implications .

Chemical Biology and Drug Design

Researchers are utilizing 3-Hydrazinylazetidine dihydrochloride as a chemical probe in drug discovery. Its unique structure and reactivity make it valuable for exploring biological pathways and identifying potential drug targets. By understanding its interactions with cellular components, scientists aim to design novel therapeutics .

properties

IUPAC Name |

azetidin-3-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.2ClH/c4-6-3-1-5-2-3;;/h3,5-6H,1-2,4H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDIKICJVKVCAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857422 |

Source

|

| Record name | 3-Hydrazinylazetidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1305282-79-4 |

Source

|

| Record name | 3-Hydrazinylazetidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)